molecular formula C13H9ClO3 B6399625 3-(3-Chlorophenyl)-5-hydroxybenzoic acid, 95% CAS No. 1258613-67-0

3-(3-Chlorophenyl)-5-hydroxybenzoic acid, 95%

Cat. No. B6399625
CAS RN: 1258613-67-0
M. Wt: 248.66 g/mol
InChI Key: QMAKRAPNOAIYRM-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)-5-hydroxybenzoic acid (or 3-CPA) is a widely used compound in scientific research, due to its ability to interact with various biological systems. It is an aromatic compound derived from the hydrolysis of the phenyl ester of 3-chlorophenol, and is a white crystalline solid. 3-CPA has been used in a range of studies, including those related to the synthesis of pharmaceuticals, the study of biochemical and physiological effects, and the development of laboratory experiments.

Scientific Research Applications

3-CPA has been used in a range of scientific research applications, including the synthesis of pharmaceuticals, the study of biochemical and physiological effects, and the development of laboratory experiments. In particular, 3-CPA has been used in the synthesis of various drugs, including antibiotics, antifungals, and anti-inflammatory agents. 3-CPA has also been used in studies related to the development of new therapeutic agents, and in the study of various biochemical and physiological effects.

Mechanism of Action

3-CPA is known to interact with various biological systems, including enzymes, proteins, and DNA. It is believed to act as a competitive inhibitor of enzymes, such as cytochrome P450, and to interact with proteins in the cell membrane, resulting in the inhibition of certain cellular processes. 3-CPA is also known to interact with DNA, resulting in the inhibition of gene expression.
Biochemical and Physiological Effects
3-CPA has been found to have a range of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, including cytochrome P450, and to interact with proteins in the cell membrane, resulting in the inhibition of certain cellular processes. 3-CPA has also been found to interact with DNA, resulting in the inhibition of gene expression. In addition, 3-CPA has been found to have anti-inflammatory and anti-bacterial properties, and to have an inhibitory effect on the growth of certain types of cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-CPA in laboratory experiments is its high purity. The compound is available in a 95% pure form, which makes it ideal for use in a range of experiments. Additionally, 3-CPA is relatively inexpensive and easy to obtain. However, one of the main limitations of using 3-CPA in laboratory experiments is its potential toxicity. The compound has been found to be toxic to certain types of cells, and should be handled with caution.

Future Directions

Due to its ability to interact with various biological systems, 3-CPA has the potential to be used in a range of future applications. For example, it could be used in the development of new therapeutic agents, or in the study of biochemical and physiological effects. Additionally, 3-CPA could be used in the development of laboratory experiments, and in the synthesis of pharmaceuticals. Finally, 3-CPA could be used in the study of gene expression, and in the development of drugs with anti-inflammatory and anti-bacterial properties.

Synthesis Methods

3-CPA can be synthesized through the hydrolysis of the phenyl ester of 3-chlorophenol. This reaction requires the use of an acid catalyst, such as sulfuric acid, and heat. The reaction is typically carried out at temperatures ranging from 70-90°C. The reaction produces 3-CPA in a yield of approximately 95%.

properties

IUPAC Name

3-(3-chlorophenyl)-5-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClO3/c14-11-3-1-2-8(5-11)9-4-10(13(16)17)7-12(15)6-9/h1-7,15H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMAKRAPNOAIYRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CC(=CC(=C2)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60689552
Record name 3'-Chloro-5-hydroxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60689552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1258613-67-0
Record name 3'-Chloro-5-hydroxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60689552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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